2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid
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Overview
Description
2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a pyrrolidine ring at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-methanol derivatives .
Scientific Research Applications
2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes . Additionally, the pyrrolidine ring can interact with various enzymes and receptors, modulating their activity . These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Quinoline derivatives: Compounds with a quinoline core, such as quinine and chloroquine, have well-known medicinal properties.
Pyrrolidinone derivatives: These compounds have a similar structure but with a lactam ring instead of a pyrrolidine ring.
Uniqueness: 2-(Pyrrolidin-1-yl)quinoline-4-carboxylic acid is unique due to the combination of the quinoline core and the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-pyrrolidin-1-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)11-9-13(16-7-3-4-8-16)15-12-6-2-1-5-10(11)12/h1-2,5-6,9H,3-4,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHBHRZETUGWKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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